molecular formula C8H14N2S B13178174 4-(Pentan-3-YL)-1,3-thiazol-2-amine

4-(Pentan-3-YL)-1,3-thiazol-2-amine

Cat. No.: B13178174
M. Wt: 170.28 g/mol
InChI Key: MZVWRIQEEITSKS-UHFFFAOYSA-N
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Description

4-(Pentan-3-YL)-1,3-thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, built around the privileged 1,3-thiazole scaffold. The 2-aminothiazole core is a well-established pharmacophore known to confer a wide range of biological activities, making it a valuable building block for developing novel therapeutic agents . Researchers are particularly interested in this class of compounds for its potential antimicrobial applications. Studies on structurally similar 4-(indol-3-yl)thiazole-2-amines have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing enhanced potency against resistant strains like MRSA and acting as superior inhibitors of biofilm formation compared to standard antibiotics . The mechanism of antibacterial action for related compounds has been linked to the inhibition of essential bacterial enzymes such as MurB in E. coli . Furthermore, the 2-aminothiazole scaffold is extensively explored for its anti-inflammatory and analgesic properties. Analogous compounds have exhibited potent and selective inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, providing a dual mechanism of action that is valuable in inflammation research . Beyond these applications, 2-aminothiazole derivatives are also investigated for other biological activities, including antifungal and antiprotozoal effects, such as activity against Leishmania species . This compound is presented to the scientific community as a high-purity intermediate for hit-to-lead optimization and structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

4-pentan-3-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H14N2S/c1-3-6(4-2)7-5-11-8(9)10-7/h5-6H,3-4H2,1-2H3,(H2,9,10)

InChI Key

MZVWRIQEEITSKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CSC(=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentan-3-YL)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Pentan-3-YL)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

4-(Pentan-3-YL)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Pentan-3-YL)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pentan-3-yl group can influence the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 4-(Pentan-3-YL)-1,3-thiazol-2-amine and selected analogs:

Compound Name Substituents Molecular Weight Solubility Melting Point (°C) Key References
This compound Pentan-3-yl (C₅H₁₁) 171.3* Predicted lipophilic Not reported N/A
10s (N,4-diaryl derivative) 2,4-Dimethoxy, 4-methoxyphenyl Not reported Moderate in DMSO Not reported
MortaparibMild Triazole, 4-methoxyphenyl Not reported Likely moderate Not reported
N-(2,6-Dimethylphenyl)-4-phenyl derivative Phenyl, dimethylphenyl Not reported Slightly soluble in polar solvents 81 (solid)
4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine 3,4-Difluorophenyl 212.22 Soluble in DMSO, methanol Not reported
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine 4-tert-Butylphenyl 232.34 Slight in chloroform, methanol Not reported
4-(4-Chlorophenyl)-5-methyl-N-(2-naphthyl) Chlorophenyl, naphthyl 350.86 Predicted low Not reported

*Calculated molecular weight based on formula C₈H₁₅N₂S.

Key Observations:
  • Alkyl vs. Aryl Substituents : The pentan-3-yl group in the target compound increases hydrophobicity compared to aryl-substituted analogs (e.g., 4-phenyl or 4-tert-butylphenyl derivatives). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-Withdrawing Groups : Analogs with fluorine (e.g., 3,4-difluorophenyl) or nitro groups (e.g., compounds) exhibit improved binding to targets like tubulin or PARP1 due to enhanced dipole interactions .
Antiproliferative Activity
  • Compound 10s (): Inhibits tubulin polymerization by binding to the colchicine site, inducing G2/M phase arrest in cancer cells. The methoxy groups on the aryl rings are critical for activity .
  • The triazole-thiazole hybrid structure enables cross-target interactions .
Anti-infective Activity
  • Compounds: N-[4-(4-nitrophenoxy)phenyl] derivatives with fluorophenyl or methoxyphenyl groups showed potent anthelmintic and antibacterial activities, likely due to nitro group redox activity .
  • Anti-tubercular Derivatives (): Compounds like N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine (yield: 81%) demonstrated efficacy against Mycobacterium tuberculosis, with aryl substituents enhancing target affinity .
Solubility and Pharmacokinetics
  • 4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (): The bulky tert-butyl group reduces solubility in polar solvents, which may limit bioavailability but improve membrane permeability .
  • Fluorinated Derivatives (): The 3,4-difluorophenyl analog (MW: 212.22) balances lipophilicity and solubility, making it suitable for formulation in DMSO or methanol .

Molecular Docking and Target Specificity

  • Compound 10s (): Docked into the colchicine binding site of tubulin, with methoxy groups forming hydrogen bonds with β-tubulin residues .
  • Benzamidine Derivatives (): N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl] analogs showed strong binding to kinase targets, highlighting the role of heterocyclic extensions in selectivity .

Biological Activity

4-(Pentan-3-YL)-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C8H14N2S, with a molecular weight of 170.28 g/mol. The compound features a thiazole ring substituted with a pentan-3-yl group, which influences its biological interactions.

PropertyValue
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
IUPAC Name4-pentan-3-yl-1,3-thiazol-2-amine
InChI KeyMZVWRIQEEITSKS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation. The pentan-3-yl group enhances binding affinity, potentially leading to increased specificity for certain biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall formation.

A study on thiazole derivatives demonstrated that modifications in the substituent groups significantly influenced their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Thiazole-containing compounds have been explored for their anticancer properties. For example, compounds that share structural similarities with this compound have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK9 activity has been linked to the downregulation of anti-apoptotic proteins such as Mcl-1 in cancer cells .

Enzyme Inhibition

The compound may serve as a potential inhibitor for specific enzymes involved in metabolic pathways. The thiazole ring's ability to coordinate with metal ions in enzyme active sites can lead to effective inhibition. This property is particularly relevant in the design of drugs targeting enzyme systems involved in diseases such as cancer and infectious diseases.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiazole derivatives, including those related to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against several bacterial strains .

Study 2: Anticancer Activity

In vitro assays demonstrated that thiazole derivatives could induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. One derivative showed significant cytotoxicity against breast cancer cells with an IC50 value of 12 µM .

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